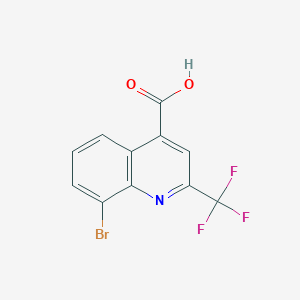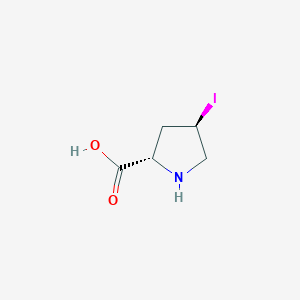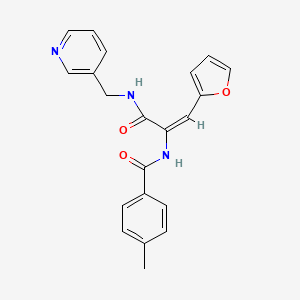
1,1-Cyclobutanedicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Cyclobutanedicarbonyl dichloride is an organic compound with the molecular formula C₆H₆Cl₂O₂ and a molecular weight of 181.01 g/mol . It is characterized by a cyclobutane ring substituted with two carbonyl chloride groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Cyclobutanedicarbonyl dichloride can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with phosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Cyclobutanedicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclobutanedicarboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Pyridine and other bases are often employed to catalyze these reactions.
Major Products:
Cyclobutanedicarboxylic Acid: Formed through hydrolysis.
Substituted Cyclobutanedicarboxylates: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,1-Cyclobutanedicarbonyl dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1-Cyclobutanedicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent .
Comparaison Avec Des Composés Similaires
Cyclobutanedicarboxylic Acid: Similar in structure but lacks the reactive chloride groups.
Cyclopropanedicarbonyl Dichloride: A smaller ring structure with similar reactivity.
Cyclohexanedicarbonyl Dichloride: A larger ring structure with different chemical properties.
Uniqueness: 1,1-Cyclobutanedicarbonyl dichloride is unique due to its combination of a cyclobutane ring and two reactive carbonyl chloride groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical syntheses .
Propriétés
Numéro CAS |
51816-01-4 |
|---|---|
Formule moléculaire |
C6H6Cl2O2 |
Poids moléculaire |
181.01 g/mol |
Nom IUPAC |
cyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H6Cl2O2/c7-4(9)6(5(8)10)2-1-3-6/h1-3H2 |
Clé InChI |
LXLCHRQXLFIZNP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
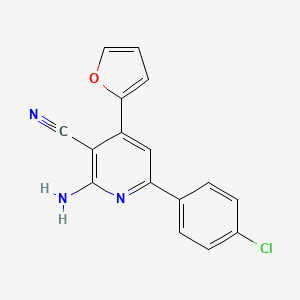

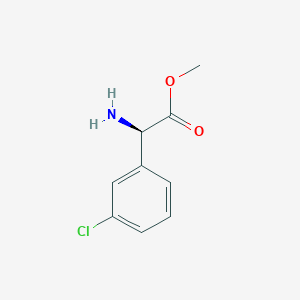
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
